molecular formula C10H9BrCl2FN B13336472 (S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine

(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine

Katalognummer: B13336472
Molekulargewicht: 312.99 g/mol
InChI-Schlüssel: BURNYPFWWANFRF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 4-bromo-3,6-dichloro-2-fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,6-dichloro-2-fluoroaniline and (S)-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes halogenation and subsequent coupling reactions to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-(4-Bromo-3,6-dichlorophenyl)pyrrolidine
  • (S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine
  • (S)-2-(3,6-Dichloro-2-fluorophenyl)pyrrolidine

Uniqueness

(S)-2-(4-Bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine is unique due to the presence of multiple halogen atoms, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets compared to similar compounds.

Eigenschaften

Molekularformel

C10H9BrCl2FN

Molekulargewicht

312.99 g/mol

IUPAC-Name

(2S)-2-(4-bromo-3,6-dichloro-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H9BrCl2FN/c11-5-4-6(12)8(10(14)9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m0/s1

InChI-Schlüssel

BURNYPFWWANFRF-ZETCQYMHSA-N

Isomerische SMILES

C1C[C@H](NC1)C2=C(C(=C(C=C2Cl)Br)Cl)F

Kanonische SMILES

C1CC(NC1)C2=C(C(=C(C=C2Cl)Br)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.